1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol
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Overview
Description
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of two chlorine atoms attached to a phenoxy ring, a methoxy group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin in the presence of a base, followed by the introduction of a methoxy group. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Organic solvents such as dichloromethane or toluene
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted phenoxy compounds
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of herbicides and pesticides due to its phenoxy structure.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A compound with additional chlorine atoms, used in herbicide formulations.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62581-84-4 |
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Molecular Formula |
C10H12Cl2O3 |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C10H12Cl2O3/c1-14-5-8(13)6-15-10-3-2-7(11)4-9(10)12/h2-4,8,13H,5-6H2,1H3 |
InChI Key |
MHUIIGDYYUHUEC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COC1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
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